molecular formula C9H9NO B6280706 2-(4-hydroxy-3-methylphenyl)acetonitrile CAS No. 73653-24-4

2-(4-hydroxy-3-methylphenyl)acetonitrile

Cat. No.: B6280706
CAS No.: 73653-24-4
M. Wt: 147.2
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Description

2-(4-Hydroxy-3-methylphenyl)acetonitrile is a substituted benzeneacetonitrile derivative characterized by a hydroxyl group at the para position and a methyl group at the meta position on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure enables unique electronic and steric properties, influencing reactivity and interaction with biological targets.

Properties

CAS No.

73653-24-4

Molecular Formula

C9H9NO

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Pathway Overview

The nitration-reduction-diazotization route, detailed in early 20th-century literature, remains a foundational method for synthesizing 2-(4-hydroxy-3-methylphenyl)acetonitrile. This three-step protocol begins with m-tolylacetonitrile (3-methylphenylacetonitrile), progressing through nitration, reduction, and diazotization-hydrolysis to introduce the hydroxyl group.

Nitration of m-Tolylacetonitrile

The initial step involves nitrating m-tolylacetonitrile at the para position relative to the methyl group. This is achieved using concentrated nitric acid (D 1.5) at temperatures below -5°C to minimize side reactions:

C6H4(CH3)CH2CNHNO3,5CNO2C6H3(CH3)CH2CN\text{C}6\text{H}4(\text{CH}3)\text{CH}2\text{CN} \xrightarrow[\text{HNO}3, -5^\circ \text{C}]{\text{}} \text{NO}2\text{C}6\text{H}3(\text{CH}3)\text{CH}2\text{CN}

The nitro derivative, p-nitro-m-tolylacetonitrile , is isolated in 80% yield after crystallization (m.p. 52°C).

Reduction to p-Amino-m-tolylacetonitrile

The nitro group is reduced to an amine using tin foil and hydrochloric acid in ethanol. This step proceeds at 60–100°C, yielding p-amino-m-tolylacetonitrile in 60% yield after distillation (b.p. 175–185°C/20 mm):

NO2C6H3(CH3)CH2CNSn, HClEtOHNH2C6H3(CH3)CH2CN\text{NO}2\text{C}6\text{H}3(\text{CH}3)\text{CH}2\text{CN} \xrightarrow[\text{Sn, HCl}]{\text{EtOH}} \text{NH}2\text{C}6\text{H}3(\text{CH}3)\text{CH}2\text{CN}

Diazotization and Hydrolysis

The amine undergoes diazotization with sodium nitrite in dilute sulfuric acid, followed by hydrolysis to introduce the hydroxyl group:

NH2C6H3(CH3)CH2CNNaNO2,H2SO4H2OHOC6H3(CH3)CH2CN\text{NH}2\text{C}6\text{H}3(\text{CH}3)\text{CH}2\text{CN} \xrightarrow[\text{NaNO}2, \text{H}2\text{SO}4]{\text{H}2\text{O}} \text{HO}\text{C}6\text{H}3(\text{CH}3)\text{CH}_2\text{CN}

This final step yields 2-(4-hydroxy-3-methylphenyl)acetonitrile in 30% yield (m.p. 84°C).

Advantages and Limitations

  • Advantages : Utilizes straightforward reagents (HNO₃, Sn/HCl) and avoids high-pressure conditions.

  • Limitations : Low overall yield (30%) due to inefficiencies in diazotization and side reactions during hydrolysis.

Benzylamine-Cyanide Reaction Method

Adaptation from Methoxy Analog Synthesis

A patent describing the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile suggests a scalable alternative via N-alkylbenzylamine intermediates. While developed for a methoxy-substituted compound, this method is theoretically adaptable to the methyl analogue.

Reaction Mechanism

The process involves reacting N-(lower alkyl)-3-methyl-4-hydroxybenzylamine with hydrogen cyanide (HCN) in polar aprotic solvents like dimethylsulfoxide (DMSO) at 110–140°C:

R-NH-CH2C6H3(CH3)(OH)+HCNDMSO110140CHO-C6H3(CH3)CH2CN+R-NH2\text{R-NH-CH}2\text{C}6\text{H}3(\text{CH}3)(\text{OH}) + \text{HCN} \xrightarrow[\text{DMSO}]{110-140^\circ \text{C}} \text{HO-C}6\text{H}3(\text{CH}3)\text{CH}2\text{CN} + \text{R-NH}_2

Here, R represents a lower alkyl group (e.g., methyl, ethyl).

Key Parameters

  • Solvent : DMSO enhances reaction efficiency by stabilizing intermediates.

  • HCN Equivalents : 1–1.5 mol per mol of benzylamine.

  • Yield : 87–94% reported for methoxy analogues, suggesting potential for high yields with methyl derivatives.

Comparative Analysis of Methods

Parameter Nitration-Reduction-Diazotization Benzylamine-Cyanide
Steps 32 (including precursor synthesis)
Overall Yield 30%87–94% (theoretical)
Reaction Time 12–24 hours2–6 hours
Purification Complexity Moderate (crystallization, distillation)Low (minimal byproducts)
Scalability Limited by diazotization efficiencyHigh (continuous flow feasible)

Emerging Approaches and Recommendations

Direct Cyanation of Benzyl Halides

While unexplored in the literature, direct cyanation of 3-methyl-4-hydroxybenzyl chloride using metal cyanides (e.g., NaCN) could bypass multi-step sequences. However, this method risks etherification of the phenolic hydroxyl group unless protected.

Catalytic Hydrocyanation

Palladium-catalyzed hydrocyanation of styrene derivatives, though unverified for phenolic substrates, represents a frontier for research. For example:

HO-C6H3(CH3)CH2XPdHCNHO-C6H3(CH3)CH2CN\text{HO-C}6\text{H}3(\text{CH}3)\text{CH}2\text{X} \xrightarrow[\text{Pd}]{\text{HCN}} \text{HO-C}6\text{H}3(\text{CH}3)\text{CH}2\text{CN}

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde or 4-hydroxy-3-methylbenzoic acid.

    Reduction: Formation of 2-(4-hydroxy-3-methylphenyl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-hydroxy-3-methylphenyl)acetonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Substituent Position and Electronic Effects
  • 2-(4-Methoxy-3-methylphenyl)acetonitrile (CAS 75391-57-0) : Replacing the hydroxyl with a methoxy group increases lipophilicity and alters electronic distribution, reducing hydrogen-bonding capacity but improving membrane permeability.
  • Hydroxy(4-methylphenyl)acetonitrile (CAS 4815-10-5) : Features a hydroxyl group directly attached to the benzylic carbon (C2), leading to steric hindrance and distinct tautomeric behavior compared to aromatic hydroxyl derivatives.
Halogenated Analogues
  • 2-(2,4-Dichlorophenyl)acetonitrile : Chlorine substituents at C2 and C4 introduce strong electron-withdrawing effects, lowering HOMO energy and increasing electrophilicity. This enhances reactivity in nucleophilic substitutions but reduces solubility in polar solvents.
Heterocyclic Derivatives

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) LogP Key Substituents
2-(4-Hydroxy-3-methylphenyl)acetonitrile C₉H₉NO₂ 163.17 Not reported Not reported ~1.5* 4-OH, 3-CH₃
2-(4-Methoxy-3-methylphenyl)acetonitrile C₁₀H₁₁NO 161.20 Not reported Not reported ~2.0 4-OCH₃, 3-CH₃
Hydroxy(4-methylphenyl)acetonitrile C₉H₉NO 147.17 Not reported Not reported ~1.2 C2-OH, 4-CH₃
2-(2,4-Dichlorophenyl)acetonitrile C₈H₅Cl₂N 202.04 123–125 Not reported ~3.0 2-Cl, 4-Cl

*Estimated via analogy to 2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (LogP ~1.5).

Spectroscopic and Electronic Properties

  • IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm⁻¹) are prominent in 2-(4-hydroxy-3-methylphenyl)acetonitrile, absent in methoxy analogues.
  • NMR Data : Aromatic protons in 2-(4-hydroxy-3-methylphenyl)acetonitrile exhibit downfield shifts due to electron-donating groups, whereas chlorine substituents in dichlorophenyl derivatives cause deshielding.
  • DFT Studies : HOMO-LUMO gaps in methyl-substituted acetonitriles are narrower than in halogenated analogues, indicating higher reactivity.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-hydroxy-3-methylphenyl)acetonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized aromatic precursors. For example:

  • Step 1 : Start with 4-hydroxy-3-methylbenzaldehyde. React with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) to form the nitrile via nucleophilic substitution.
  • Step 2 : Optimize solvent polarity (e.g., DMF vs. acetonitrile) to enhance reaction efficiency. Lower-polarity solvents may reduce side reactions.
  • Step 3 : Control temperature (60–80°C) to balance reaction rate and decomposition risks. Higher temperatures risk hydroxyl group oxidation.

Q. Key Factors :

  • Catalyst selection (e.g., phase-transfer catalysts improve regioselectivity).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-(4-hydroxy-3-methylphenyl)acetonitrile, and what key spectral features should researchers expect?

Methodological Answer :

  • NMR :
    • ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz). The hydroxyl proton (δ 5.2–5.5 ppm) may show broadening due to hydrogen bonding.
    • ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm; aromatic carbons adjacent to hydroxyl/methyl groups show deshielding (δ 125–135 ppm) .
  • IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch); broad O–H stretch at ~3200 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 161 (C₉H₉NO₂⁺). Fragmentation patterns confirm loss of –CN (Δ m/z 26) .

Q. How can computational chemistry predict the reactivity and interaction mechanisms of 2-(4-hydroxy-3-methylphenyl)acetonitrile with biological targets?

Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The hydroxyl and nitrile groups may form hydrogen bonds with active-site residues.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitrile group (LUMO-rich) likely participates in nucleophilic attacks.
  • MD Simulations : Simulate binding stability in aqueous environments; solvation effects may modulate affinity for hydrophobic pockets .

Q. Case Study :

  • Substituent effects: Methyl groups enhance lipophilicity (logP ~1.8), improving membrane permeability. Hydroxyl groups increase solubility (cLogS ~−2.5), balancing bioavailability .

Q. What strategies resolve contradictions in reported biological activities of 2-(4-hydroxy-3-methylphenyl)acetonitrile derivatives across studies?

Methodological Answer :

  • Dose-Response Analysis : Validate activity thresholds using IC₅₀/EC₅₀ curves. Discrepancies may arise from varying assay concentrations (e.g., µM vs. mM ranges).
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogenation at the 3-position) to isolate functional group contributions.
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, conflicting cytotoxicity results may stem from cell-line-specific metabolic pathways .

Q. Example :

  • A 2024 study found anti-inflammatory activity (IC₅₀ = 12 µM) in macrophages, while a 2023 report showed no effect. Differences were traced to LPS stimulation protocols .

Q. How can researchers optimize the regioselectivity of 2-(4-hydroxy-3-methylphenyl)acetonitrile in electrophilic aromatic substitution reactions?

Methodological Answer :

  • Directing Group Strategy : The hydroxyl group acts as a strong ortho/para director. Use protecting groups (e.g., acetyl) to block undesired positions.
  • Catalytic Control : Employ Lewis acids (e.g., AlCl₃) to stabilize transition states. For nitration, mixed HNO₃/H₂SO₄ at 0°C favors para-substitution (~75% yield).
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-isomers with bulky substituents) .

Q. What are the challenges in scaling up 2-(4-hydroxy-3-methylphenyl)acetonitrile synthesis while maintaining enantiomeric purity?

Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
  • Asymmetric Synthesis : Catalyze reactions with chiral ligands (e.g., BINAP) to induce enantioselectivity.
  • Process Monitoring : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) to detect racemization during heating .

Q. Data Contradiction Analysis Table :

StudyReported ActivityProposed Resolution
A (2023)No cytotoxicity (IC₅₀ > 100 µM)Used MTT assay; potential interference with nitrile metabolism
B (2024)Cytotoxicity (IC₅₀ = 25 µM)Confirmed via flow cytometry apoptosis assay

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